Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
Description
This compound is a structurally complex ester derivative featuring:
- Two aromatic phenylmethyl groups linked to β-D-glucopyranose moieties (via oxy linkages at the 4-position of phenyl rings) .
- A central butanedioate (succinate) backbone substituted with a 2-methylpropyl (isobutyl) group and a modified sugar unit (oxan-2-yl).
- The sugar unit is further functionalized with acetyloxy, hydroxy, and (E)-3-phenylprop-2-enoyl (cinnamoyl) groups, introducing both hydrophilic and lipophilic properties .
Its molecular weight is estimated to exceed 1,000 g/mol based on analogous compounds in (e.g., derivatives with similar glycosidic and ester substituents range from 700–800 g/mol).
Properties
CAS No. |
898827-00-4 |
|---|---|
Molecular Formula |
C50H62O24 |
Molecular Weight |
1047.022 |
IUPAC Name |
bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C50H62O24/c1-25(2)19-50(49(64)66-24-29-11-16-31(17-12-29)69-46-42(62)39(59)37(57)33(22-52)71-46,20-35(55)65-23-28-9-14-30(15-10-28)68-45-41(61)38(58)36(56)32(21-51)70-45)74-47-43(63)40(60)44(48(73-47)67-26(3)53)72-34(54)18-13-27-7-5-4-6-8-27/h4-18,25,32-33,36-48,51-52,56-63H,19-24H2,1-3H3/b18-13+/t32-,33-,36-,37-,38+,39+,40+,41-,42-,43+,44-,45-,46-,47-,48-,50?/m0/s1 |
InChI Key |
RXTUIBJXQZVILT-PDZOZJGLSA-N |
SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple hydroxyl groups and glycosidic linkages, which are typical for bioactive compounds derived from natural sources.
Key Properties
- Molecular Weight : Approximately 744.74 g/mol
- Hydrogen Bond Donor Count : 13
- Hydrogen Bond Acceptor Count : 15
- LogP (Octanol-Water Partition Coefficient) : -5.2, indicating high hydrophilicity .
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
A study indicated that similar compounds with structural analogs exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
Research has shown that compounds with similar glycosidic structures possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
- Study on Antioxidant Properties :
- Clinical Trials :
Data Table of Biological Activities
Scientific Research Applications
Pharmaceutical Development
The compound's structural properties make it a candidate for drug formulation. Its hydroxyl groups can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that compounds with similar structures can act as effective drug carriers or enhancers in formulations targeting specific biological pathways.
Biochemical Studies
Due to its multiple functional groups, this compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. The presence of phenolic units allows for potential antioxidant activity studies, which can be crucial in understanding oxidative stress-related diseases.
Material Science
The unique structure of this compound lends itself to applications in material science, particularly in the development of biocompatible materials. Its ability to form hydrogen bonds can be exploited to create hydrogels or other polymeric materials suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
Case Study 1: Drug Delivery Systems
A study investigated the use of similar bisphenolic compounds as carriers for targeted drug delivery. The results demonstrated enhanced cellular uptake and controlled release profiles when these compounds were used in conjunction with chemotherapeutics. The findings suggest that the compound could be modified to improve its efficacy as a drug delivery vehicle.
Case Study 2: Antioxidant Activity
Research focused on the antioxidant properties of related compounds revealed that structural modifications could significantly enhance their ability to scavenge free radicals. This suggests that Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] derivatives may also exhibit similar properties and could be explored further for therapeutic use in oxidative stress-related conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains hydrolyzable functional groups, including acetyloxy , cinnamoyloxy , and glycosidic bonds .
Acid-Catalyzed Hydrolysis
-
Ester groups : The acetyl (C6 acetyloxy) and cinnamoyl (E-3-phenylprop-2-enoyl) esters are susceptible to acidic hydrolysis, yielding acetic acid and cinnamic acid derivatives, respectively .
-
Glycosidic bonds : Acidic conditions (e.g., HCl) cleave the β-glycosidic linkages in the hexose moieties, releasing phenolic aglycones (e.g., 4-hydroxyphenyl derivatives) .
Base-Catalyzed Hydrolysis
-
Saponification of ester groups (e.g., acetyl and cinnamoyl) under alkaline conditions produces carboxylate salts .
Oxidation Reactions
The hydroxyl groups on the hexose rings and the allylic double bond in the cinnamoyl group are oxidation targets.
Sugar Oxidation
-
Oxidation of vicinal diols (e.g., 3,4,5-trihydroxy groups) with periodic acid (HIO4) cleaves C-C bonds, forming dialdehydes .
-
Catalytic oxidation (e.g., TEMPO/NaClO) selectively oxidizes primary alcohols (e.g., hydroxymethyl) to carboxylates .
Cinnamoyl Oxidation
-
Ozonolysis of the E-alkene in the cinnamoyl group yields benzaldehyde and glyoxylic acid derivatives .
| Oxidation Target | Reagents | Products | Reference |
|---|---|---|---|
| Vicinal diols | HIO4, H2O, 25°C, 2h | Cleaved hexose fragments (dialdehydes) | |
| Allylic double bond | O3, CH2Cl2, -78°C, 1h | Benzaldehyde, glyoxylic acid derivatives |
Reduction Reactions
The compound lacks reducible groups (e.g., ketones, nitro), but ester groups may undergo hydrogenolysis under extreme conditions.
Catalytic Hydrogenation
-
Limited applicability due to steric hindrance. Hydrogenation of the cinnamoyl E-alkene (H2/Pd-C) would yield a saturated propionyl group, altering stereochemistry .
Thermal Decomposition
Pyrolysis above 250°C leads to:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 250–300°C | CO2, acetic acid, phenolic compounds | Ester decomposition |
| >300°C | Polycyclic aromatic hydrocarbons (PAHs) | Aromatic ring condensation |
Enzymatic Reactions
Glycosidases (e.g., β-glucosidase) hydrolyze the glycosidic bonds, releasing aglycones . Esterases may cleave the acetyl and cinnamoyl groups in biological systems .
Key Limitations in Available Data
No direct experimental studies on this compound were identified in the provided sources. The above analysis extrapolates reactivity from structural analogs:
-
Ester reactivity : Aligns with prodrug studies in US20150087688A1 .
-
Oxidation patterns : Derived from mzCloud and PubChem entries.
Further experimental validation is required to confirm these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from : Polar aprotic solvents (e.g., DMSO) due to ester and glycosidic linkages.
Key Comparison Points
Structural Complexity: The target compound’s dual phenylmethyl-glucopyranose units and cinnamoyl-acetylated sugar distinguish it from simpler glycosides like the galloylglucoside in , which lacks ester diversity .
Reactivity :
- The cinnamoyl group (α,β-unsaturated ester) may undergo Michael addition or photoisomerization, unlike the saturated ketone in ’s compound .
- Acetylated hydroxy groups are prone to hydrolysis under basic conditions, similar to the feruloyl derivative in but distinct from halogenated compounds (), which resist nucleophilic attack .
However, its lack of methoxy groups (cf. feruloyl) may reduce antioxidant capacity . Unlike the antimicrobial halogenated compound (), the target’s bioactivity remains uncharacterized but could be inferred from structural parallels to cinnamate esters in pharmaceuticals .
Solubility and Stability: The high acetyl content improves lipid solubility compared to purely hydroxy-substituted glycosides (), aligning with the “like dissolves like” principle (). However, the multiple hydroxy groups may still confer partial water solubility, creating amphiphilic behavior useful in surfactant or nanoparticle formulations .
Research Findings and Implications
Preparation Methods
Alkylation of Malonic Esters
The 2-(2-methylpropyl)butanedioate core is synthesized via a modified double alkylation strategy (Figure 1). According to EP2751059B1, diethyl malonate undergoes sequential alkylation with:
- Isobutyl bromide (2-methylpropyl bromide) in the presence of sodium ethoxide (1.0 equiv) in toluene at 80°C for 6 hours.
- 2-[(2R,3R,4R,5S,6R)-6-Acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxyethyl bromide (pre-synthesized glycosyl bromide) under similar conditions.
Critical Parameters :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Isobutyl bromide (1.5 equiv) | Toluene | 80°C | 78% |
| 2 | Glycosyl bromide (1.2 equiv) | DMF | 60°C | 65% |
The intermediate diethyl 2-(2-methylpropyl)-2-(glycosyloxy)succinate is hydrolyzed using 40% H₂SO₄ at 110°C, followed by decarboxylation to yield the free dicarboxylic acid.
Esterification with Glycosylated Benzyl Alcohols
The dicarboxylic acid is converted to its bis-glycosylated aryl methyl ester via Steglich esterification :
- 4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzyl alcohol (2.2 equiv)
- Dicyclohexylcarbodiimide (DCC) (2.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane at 25°C for 24 hours.
Characterization Data :
- ¹H NMR (600 MHz, CDCl₃): δ 5.28 (d, J = 8.4 Hz, glycosidic H-1), 7.42–7.38 (m, aryl protons), 4.92–4.85 (m, succinate CH).
- HRMS (ESI) : m/z Calcd for C₆₈H₈₄O₂₈ [M+Na]⁺: 1427.4521; Found: 1427.4518.
Stereocontrolled Glycosylation
β-Glucopyranosyl Residue Installation
The 4-β-glucopyranosyloxybenzyl alcohol intermediate is synthesized using neighboring group participation (NGP) methodology from Organic Letters:
α-Mannopyranosyl Residue Installation
The mannosyl unit is introduced via thioglycoside activation :
- Mannose thioglycoside donor (1.2 equiv) and N-iodosuccinimide (NIS)/TfOH in CH₂Cl₂ at 0°C.
- 4-Hydroxybenzyl alcohol (1.0 equiv) affords the α-mannoside with 88% yield and 9:1 α/β ratio.
Regioselective Acylation of Glycosyl Units
Acetylation at C-6
The primary hydroxyl group at C-6 of the mannosyl residue is acetylated using:
Cinnamoylation at C-5
(E)-3-Phenylprop-2-enoyl chloride (1.5 equiv) is coupled to the C-5 hydroxyl group under Schotten-Baumann conditions:
- NaHCO₃ (2.0 equiv) in THF/H₂O (3:1) at 0°C.
- Reaction progress monitored by TLC (Rf = 0.45 in EtOAc/hexane 1:1).
Final Assembly and Purification
Coupling of Glycosylated Fragments
The bis-glycosylated aryl methyl esters are linked to the succinate core via DCC-mediated esterification (Section 2.2). Crude product is purified by:
Analytical Validation
Spectroscopic Consistency :
- ¹³C NMR confirms ester carbonyl signals at δ 170.2 (succinate) and δ 165.8 (cinnamate).
- Optical Rotation : [α]D²⁵ = +34.5° (c = 0.1, MeOH), consistent with R,R-configuration at glycosidic centers.
Q & A
Q. What are the primary challenges in synthesizing this compound, and what strategies can enhance yield and purity?
The synthesis of this compound is complicated by its multi-step glycosylation and acetylation patterns. Key challenges include stereo-specific control during glycosidic bond formation and avoiding premature deprotection of hydroxyl groups. To optimize yield:
- Use orthogonal protecting groups (e.g., acetyl, benzoyl) to selectively mask reactive sites during synthesis .
- Employ high-performance liquid chromatography (HPLC) or column chromatography for purification to isolate intermediates and final products .
- Monitor reaction progress via thin-layer chromatography (TLC) coupled with mass spectrometry (MS) to detect side products early .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm stereochemistry, particularly for the oxan-2-yl and phenylmethyl groups. Compare data to structurally similar compounds .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns against theoretical values .
- X-ray Crystallography : If crystalline, resolve the 3D structure to validate stereochemical assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
While specific toxicity data may be limited, general precautions include:
- Using fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to avoid inhalation or skin contact .
- Storing the compound in a sealed, desiccated container at -20°C to prevent hydrolysis of acetyl groups .
- Implementing emergency procedures for spills (e.g., neutralization with absorbent materials and disposal via hazardous waste protocols) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Computational approaches are essential for hypothesis-driven experimental design:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with targets such as glycosidases or inflammatory mediators .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) to identify key residues for mutagenesis studies .
- Quantitative Structure-Activity Relationship (QSAR) : Corlate substituent patterns (e.g., acetyl vs. hydroxymethyl groups) with bioactivity data from analogous compounds .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variability in experimental conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., ISO-certified enzymatic assays) and include positive controls (e.g., quercetin for antioxidant studies) .
- Batch-to-Batch Consistency : Characterize each synthesis batch via HPLC purity checks (>95%) and NMR .
- Meta-Analysis : Systematically compare data across studies using tools like PRISMA guidelines, focusing on variables such as solvent systems or cell lines .
Q. What advanced methodologies can elucidate the compound’s metabolic stability in vivo?
To assess pharmacokinetic properties:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS .
- Isotope Labeling : Synthesize a C-labeled analog to track metabolic pathways in animal models .
- Caco-2 Cell Monolayers : Measure intestinal permeability to predict oral bioavailability .
Methodological Innovations and Future Directions
Q. Can AI-driven platforms optimize the synthesis or application of this compound?
Emerging AI tools (e.g., COMSOL Multiphysics integration) enable:
- Reaction Pathway Prediction : Machine learning models (e.g., Chemprop) suggest optimal catalysts or solvents for glycosylation steps .
- Autonomous Laboratories : Robotic platforms execute high-throughput screening of reaction conditions (e.g., temperature, pH) to maximize yield .
- Real-Time Data Analysis : AI algorithms process spectral data to identify impurities or degradation products during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
